molecular formula C20H21N3O3 B606884 Cycloechinulin CAS No. 143086-29-7

Cycloechinulin

Cat. No.: B606884
CAS No.: 143086-29-7
M. Wt: 351.406
InChI Key: RCTQPWJZZZLMBI-RPHUSYQJSA-N
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Description

Cycloechinulin is a diketopiperazine alkaloid derived from the fungus Aspergillus ochraceus It is a secondary metabolite known for its unique structural properties and biological activities

Scientific Research Applications

Cycloechinulin has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Cycloechinulin is a diketopiperazine natural product Diketopiperazines are cyclic dipeptides that have been found to interact with a variety of enzymes and proteins

Cellular Effects

This compound has been shown to reduce weight gain in corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet This suggests that this compound may have an impact on cellular metabolism and gene expression within these organisms

Molecular Mechanism

It is known to be a diketopiperazine, a class of compounds that can interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

Preparation Methods

Cycloechinulin is typically isolated from the mycelial mat of Aspergillus ochraceus . The preparation involves solid-substrate fermentation cultures of the fungus grown on rice, followed by extraction with methanol. The evaporated extract is then partitioned with acetonitrile and hexane to yield an acetonitrile-soluble fraction. This fraction undergoes sequential extraction with hexane, benzene, chloroform, ethyl acetate, and methanol . Further purification is achieved through chromatographic techniques such as medium pressure liquid column chromatography on silica gel and high-performance liquid chromatography .

Chemical Reactions Analysis

Cycloechinulin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cycloechinulin is structurally related to other diketopiperazine alkaloids such as novoamauromine and amauromine . These compounds share similar core structures but differ in their functional groups and biological activities. For example, novoamauromine has been shown to possess antifungal properties, while this compound is more effective as an insecticide . The unique structural features of this compound, such as its specific ring substitutions, contribute to its distinct biological activities and make it a valuable compound for various applications.

Similar Compounds

  • Novoamauromine
  • Amauromine
  • Echinulin
  • Neoechinulin

This compound stands out due to its specific insecticidal and cytotoxic properties, making it a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTQPWJZZZLMBI-AUHQLAKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Cycloechinulin and where is it found?

A1: this compound is a diketopiperazine metabolite primarily isolated from various fungal species, including Aspergillus novofumigatus [, , ] and Aspergillus flocculosus [, , ]. It is classified as a Trp-Ala-derived, non-basic alkaloid [].

Q2: What is the molecular structure of this compound?

A2: this compound has the molecular formula C20H21N3O3 []. Its systematic name is (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione–methanol (4/1) [].

Q3: Are there any new species of fungi that produce this compound?

A3: Yes, research has identified two new species, Aspergillus fumigatiaffinis and Aspergillus novofumigatus, that produce this compound among other extrolites [, ].

Q4: Has the genome of any this compound-producing fungi been sequenced?

A4: Yes, the genome of Aspergillus novofumigatus, a known producer of this compound, has been sequenced, offering insights into its potential for producing bioactive compounds [].

Q5: Does this compound possess any antioxidant properties?

A5: Theoretical studies using Density Functional Theory (DFT) suggest that this compound exhibits antioxidant activity through both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) mechanisms []. These computational findings are supported by experimental evidence from DPPH• and ABTS•+ antioxidant assays [].

Q6: How does the antioxidant activity of this compound compare to known antioxidants?

A6: Computational analysis indicates that the rate constants for both HAT and RAF reactions of this compound are significantly higher than those of Trolox and ascorbic acid, suggesting potentially superior antioxidant capabilities [].

Q7: Does this compound interact with ultraviolet (UV) radiation?

A7: Yes, both computational studies using Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis experiments demonstrate that this compound can absorb UV radiation, particularly in the UVA and UVB ranges [].

Q8: Could this compound be used in sunscreen products?

A8: Its UV absorption properties suggest that this compound could potentially be explored as a component in organic sunscreen formulations [], although further research is needed to confirm its safety and efficacy for this purpose.

Q9: Has this compound shown any potential in other biological applications?

A9: While not as potent as other compounds isolated from the same source, this compound has shown weak inhibitory activity against RANKL-induced osteoclast differentiation in vitro []. This suggests a possible area for further research into its effects on bone health.

Q10: Are there any analytical techniques available to study this compound?

A10: While specific details about analytical method validation are limited in the provided research, researchers have utilized various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for the isolation, purification, and structural characterization of this compound [, , ].

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